4-(1-Benzofuran-2-yl)benzoyl chloride
Description
Significance of Benzofuran-Containing Scaffolds in Advanced Organic Synthesis
Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged scaffold in organic and medicinal chemistry. acs.org The benzofuran nucleus is a core component of numerous naturally occurring compounds and synthetic molecules that exhibit a wide array of biological activities. mdpi.comresearchgate.net
The significance of benzofuran derivatives stems from their diverse pharmacological properties, which include antimicrobial, antiviral, anti-inflammatory, antitumor, and antioxidant activities. researchgate.netnih.gov Several clinically approved drugs, such as amiodarone (B1667116) (an antiarrhythmic agent) and benzbromarone (B1666195) (a uricosuric agent), feature a benzofuran core, highlighting the therapeutic importance of this structural motif. acs.org
In advanced organic synthesis, the benzofuran ring system serves as a versatile building block for the construction of complex molecular architectures. nih.gov The development of novel synthetic methodologies to access functionalized benzofurans is an active area of research, with strategies often involving transition-metal-catalyzed reactions to construct the fused ring system. acs.org The ability to introduce various substituents onto the benzofuran scaffold allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for modulating its biological activity and physical characteristics.
Role of Benzoyl Chlorides as Versatile Synthetic Intermediates and Derivatizing Agents
Benzoyl chlorides are a class of acyl chlorides that are widely recognized for their utility as versatile synthetic intermediates. wikipedia.org The presence of the highly reactive acyl chloride group (-COCl) makes them excellent benzoylating agents, enabling the introduction of the benzoyl group into a wide range of molecules, including alcohols, phenols, and amines. wikipedia.org This reactivity is fundamental to the synthesis of numerous esters and amides, many of which have applications in the pharmaceutical, dye, and polymer industries.
The general reactivity of benzoyl chloride is characterized by its susceptibility to nucleophilic acyl substitution. wikipedia.org The chlorine atom is an excellent leaving group, facilitating the attack of nucleophiles on the electrophilic carbonyl carbon. This reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-heteroatom bonds under relatively mild conditions.
Furthermore, benzoyl chlorides are employed in Friedel-Crafts acylation reactions to introduce a benzoyl group onto an aromatic ring, leading to the formation of benzophenones and related derivatives. wikipedia.org They also serve as precursors for the synthesis of other important chemical entities, such as benzoyl peroxides, which are widely used as polymerization initiators.
Structural Context of 4-(1-Benzofuran-2-yl)benzoyl chloride as a Hybrid Moiety for Research Exploration
This compound represents a bifunctional molecule that synergistically combines the key features of a benzofuran and a benzoyl chloride. The benzofuran moiety is attached at the 4-position of the benzoyl chloride ring, creating a hybrid structure with distinct reactive sites.
This structural arrangement offers several avenues for research exploration. The benzoyl chloride group can undergo the typical reactions of an acyl chloride, allowing for its derivatization into a variety of esters, amides, and ketones. This enables the attachment of the 4-(1-benzofuran-2-yl)phenyl moiety to other molecules of interest, potentially imparting the biological or photophysical properties associated with the benzofuran scaffold.
Conversely, the benzofuran ring itself can be a site for further functionalization, although it is generally less reactive than the benzoyl chloride. The presence of the bulky benzoyl chloride group at the 2-position of the benzofuran may influence the regioselectivity of subsequent reactions on the benzofuran ring system. The interplay between the two moieties makes this compound a valuable tool for creating novel compounds with potentially enhanced or unique properties for applications in drug discovery and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₉ClO₂ |
| Molecular Weight | 256.69 g/mol |
| CAS Number | 42876-57-3 |
| Appearance | Predicted: White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, chloroform, and THF. Reacts with protic solvents like water and alcohols. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Aromatic protons of the benzofuran and benzoyl rings, likely in the range of 7.0-8.2 ppm. |
| ¹³C NMR | Carbonyl carbon of the acyl chloride (~168 ppm), aromatic carbons. |
| IR (Infrared) | Strong C=O stretching vibration for the acyl chloride (~1770-1740 cm⁻¹), C-O-C stretching of the furan ring, aromatic C-H and C=C stretching. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
42876-57-3 |
|---|---|
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO2/c16-15(17)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)18-14/h1-9H |
InChI Key |
VCYGPJCGMPXMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 1 Benzofuran 2 Yl Benzoyl Chloride
Acylation Reactions with Diverse Nucleophiles
As a derivative of benzoyl chloride, 4-(1-Benzofuran-2-yl)benzoyl chloride reacts with a wide array of nucleophiles. wikipedia.org The electrophilic carbonyl carbon of the acyl chloride is susceptible to attack by atoms with lone pairs of electrons, such as oxygen, nitrogen, and sulfur. These reactions involve the substitution of the chloride leaving group with the incoming nucleophile, yielding a variety of acylated products while releasing hydrochloric acid (HCl) as a byproduct. Typically, a base is added to neutralize the HCl and drive the reaction to completion. nih.govchemspider.com
This compound readily reacts with alcohols and phenols to form the corresponding esters. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl produced. connectjournals.com The benzofuran (B130515) moiety remains stable under these conditions, resulting in esters that incorporate this significant heterocyclic structure. mdpi.comresearchgate.net
The general scheme for the esterification is as follows:
This compound + R-OH → 4-(1-Benzofuran-2-yl)benzoate ester + HCl
Below are representative examples of potential ester products formed from this reaction.
| Nucleophile (R-OH) | Product Name |
| Methanol | Methyl 4-(1-benzofuran-2-yl)benzoate |
| Ethanol | Ethyl 4-(1-benzofuran-2-yl)benzoate |
| Phenol | Phenyl 4-(1-benzofuran-2-yl)benzoate |
| tert-Butanol | tert-Butyl 4-(1-benzofuran-2-yl)benzoate |
This table presents illustrative examples of esterification products.
The reaction of this compound with primary and secondary amines yields N-substituted amides. This amidation process is generally rapid and efficient, forming a stable amide bond. chemspider.comrsc.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the acyl chloride's carbonyl carbon. nih.gov Two equivalents of the amine can be used, with one acting as the nucleophile and the second as the base to neutralize the HCl byproduct. Alternatively, an auxiliary base like triethylamine or aqueous sodium hydroxide (B78521) is often used, particularly in the context of the Schotten-Baumann reaction. chemrxiv.org
The general scheme for the amidation is as follows:
This compound + R₂NH → N,N-Disubstituted 4-(1-benzofuran-2-yl)benzamide + HCl
This compound + RNH₂ → N-Substituted 4-(1-benzofuran-2-yl)benzamide + HCl
The following table shows potential amide products from reactions with various amines.
| Nucleophile | Product Name |
| Ammonia (NH₃) | 4-(1-Benzofuran-2-yl)benzamide |
| Benzylamine | N-Benzyl-4-(1-benzofuran-2-yl)benzamide |
| Diethylamine | N,N-Diethyl-4-(1-benzofuran-2-yl)benzamide |
| Morpholine | (4-(1-Benzofuran-2-yl)phenyl)(morpholino)methanone |
This table presents illustrative examples of amidation products.
In addition to oxygen and nitrogen nucleophiles, this compound can react with sulfur nucleophiles, such as thiols (mercaptans), to form thioesters. The mechanism is analogous to esterification, with the sulfur atom of the thiol acting as the nucleophile. These reactions are also typically conducted in the presence of a base to neutralize the liberated HCl. The reactivity of benzoyl chlorides with thiols is well-established and is a key reaction in derivatization for analytical purposes. daneshyari.comnih.gov
The general scheme for thioesterification is as follows:
This compound + R-SH → S-Alkyl/Aryl 4-(1-benzofuran-2-yl)benzothioate + HCl
Below are examples of potential thioester products.
| Nucleophile (R-SH) | Product Name |
| Ethanethiol | S-Ethyl 4-(1-benzofuran-2-yl)benzothioate |
| Thiophenol | S-Phenyl 4-(1-benzofuran-2-yl)benzothioate |
| Cysteine | S-(4-(1-Benzofuran-2-yl)benzoyl)cysteine |
This table presents illustrative examples of thioesterification products.
Role as a Derivatizing Agent in Advanced Analytical Chemistry Methodologies
Chemical derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. Acyl chlorides, particularly benzoyl chloride and its derivatives, are powerful derivatizing agents for analyzing small polar molecules in complex biological matrices. chromatographyonline.comnih.gov this compound is structurally suited for this role, as it introduces a large, nonpolar, and chromophoric/fluorophoric tag onto analytes.
Derivatization with a reagent like this compound offers significant advantages for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.gov
Improved Chromatography: Many biologically important molecules, such as amino acids, neurotransmitters, and organic acids, are highly polar and exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns. By attaching the large, hydrophobic 4-(1-benzofuran-2-yl)benzoyl group, the polarity of these analytes is significantly reduced. This leads to increased retention on RPLC columns, better separation from interfering matrix components, and improved peak shapes. nih.gov
Enhanced Mass Spectrometric Detection: The benzoyl group enhances the ionization efficiency of the analyte in the mass spectrometer source (e.g., electrospray ionization - ESI), leading to greater sensitivity and lower detection limits. daneshyari.com The derivatized molecules often produce a characteristic fragment ion corresponding to the derivatizing agent during tandem mass spectrometry (MS/MS), which is useful for targeted screening and quantification of multiple analytes in a single run. nih.gov The benzofuran moiety may also provide a site for charge localization, further improving signal intensity.
The table below lists analytes that can be targeted by this derivatization strategy and the resulting analytical benefits.
| Analyte Class | Functional Group Targeted | Analytical Enhancement |
| Amino Acids | Primary/Secondary Amine | Increased hydrophobicity, improved MS signal |
| Biogenic Amines | Primary/Secondary Amine | Enhanced retention on RPLC, improved ionization |
| Phenols | Phenolic Hydroxyl | Increased molecular weight, characteristic fragmentation |
| Thiols | Thiol (Sulfhydryl) | Stable derivative formation, improved chromatography |
This table illustrates the application of benzoyl chloride-type reagents in enhancing the analytical detection of various classes of compounds.
The derivatization reactions involving this compound typically proceed via the Schotten-Baumann reaction mechanism. This classic organic reaction describes the acylation of active hydrogen-containing compounds, such as amines and phenols, with an acyl chloride in the presence of a base. medcraveonline.com
The key principles of the mechanism are:
Nucleophilic Attack: The nucleophile (e.g., an amine's nitrogen or a phenol's oxygen) attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
Base-Catalyzed Deprotonation: The base (often aqueous sodium hydroxide or an organic base like pyridine) removes a proton from the nucleophile, increasing its nucleophilicity and neutralizing the positive charge that develops on it in the intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Neutralization of Byproduct: The base also serves to neutralize the hydrochloric acid (HCl) formed during the reaction, preventing it from protonating the amine reactant (which would render it non-nucleophilic) and driving the equilibrium towards product formation. medcraveonline.com
These reaction conditions are often biphasic, involving an aqueous base and an organic solvent where the reactants and products reside. This allows the base to neutralize the acid in the aqueous phase while the desired acylation occurs in the organic phase.
Intramolecular Reactions and Rearrangements Involving the Benzoyl Moiety
While the benzoyl chloride group is primarily a site for intermolecular reactions, the broader 2-aryl-3-aroylbenzofuran system, to which derivatives of the title compound belong, can exhibit notable intramolecular rearrangements.
Research into the synthesis of 2-phenylbenzofuran (B156813) derivatives has revealed unexpected intramolecular migration of benzoyl groups under certain conditions. mdpi.comresearchgate.net Studies involving the reaction of o-acyloxybenzylidenetriphenylphosphoranes with substituted benzoyl chlorides in aprotic solvents have shown the formation of isomeric 3-benzoyl-2-phenylbenzofuran derivatives. unica.it This outcome suggests a mechanism that involves the intramolecular migration of the benzoyl group from an oxygen atom to a carbanion within a key reaction intermediate. mdpi.comunica.it
This phenomenon was observed during investigations into Wittig conditions for benzofuran synthesis, where the key intermediate, o-[(benzoyloxy)benzyl]-triphenyl-phosphorane, was found to undergo this benzoyl group migration. mdpi.comresearchgate.net This rearrangement is of significant synthetic interest as it provides a pathway to 3-acylbenzofuran derivatives that are otherwise challenging to prepare. mdpi.com While this specific migration has been documented in synthetic precursors to the 2-phenylbenzofuran core rather than on a pre-formed this compound, it highlights the potential for acyl group mobility within this class of compounds under specific synthetic conditions. unica.itunica.it
Functional Group Transformations of the Benzoyl Chloride Moiety
The benzoyl chloride group is a classic acylating agent and a versatile handle for numerous functional group interconversions. Its high reactivity allows for transformations into aldehydes, alcohols, and ketones through various established synthetic protocols.
The benzoyl chloride moiety can be selectively reduced to the corresponding aldehyde or further to a primary alcohol. Partial reduction to an aldehyde requires carefully controlled conditions to prevent over-reduction. The Rosenmund reduction, which employs a poisoned catalyst of palladium on barium sulfate (B86663) (Pd/BaSO₄) with hydrogen gas, is a standard method for converting acyl chlorides to aldehydes. vedantu.comdoubtnut.com Alternatively, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can achieve this transformation with high selectivity. libretexts.orgchemistrysteps.com
Complete reduction to the primary alcohol, [4-(1-Benzofuran-2-yl)phenyl]methanol, is readily accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.com
| Target Functional Group | Reagent(s) | Product |
| Aldehyde | H₂, Pd/BaSO₄ (Rosenmund Reduction) | 4-(1-Benzofuran-2-yl)benzaldehyde |
| Aldehyde | Lithium tri-tert-butoxyaluminum hydride | 4-(1-Benzofuran-2-yl)benzaldehyde |
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | [4-(1-Benzofuran-2-yl)phenyl]methanol |
The electrophilic carbonyl carbon of the benzoyl chloride is an excellent site for nucleophilic attack by organometallic reagents, facilitating the formation of new carbon-carbon bonds. Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can lead to the formation of ketones or tertiary alcohols.
The reaction typically proceeds via a two-step addition. The first equivalent of the organometallic reagent adds to the carbonyl, displacing the chloride ion to form an intermediate ketone. This ketone is generally more reactive than the starting acyl chloride and rapidly reacts with a second equivalent of the organometallic reagent. youtube.comchemistrysteps.com The final product, after an acidic workup, is a tertiary alcohol. Isolating the ketone intermediate is often difficult but can sometimes be achieved at low temperatures with less reactive organometallic reagents.
| Organometallic Reagent | Intermediate Product | Final Product (after 2 eq. and workup) |
| Methylmagnesium bromide (CH₃MgBr) | 1-(4-(1-Benzofuran-2-yl)phenyl)ethan-1-one | 2-(4-(1-Benzofuran-2-yl)phenyl)propan-2-ol |
| Phenyllithium (C₆H₅Li) | (4-(1-Benzofuran-2-yl)phenyl)(phenyl)methanone | (4-(1-Benzofuran-2-yl)phenyl)diphenylmethanol |
Reactivity Profile of the Benzofuran Ring System
The benzofuran ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The reactivity and regioselectivity are influenced by the fusion of the benzene (B151609) and furan (B31954) rings and the nature of existing substituents.
In unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 position of the furan ring. stackexchange.comechemi.compearson.com This preference is due to the formation of a more stable cationic intermediate (sigma complex) where the positive charge is effectively stabilized by the adjacent oxygen atom and the fused benzene ring. stackexchange.com
In this compound, the C2 position is already occupied by the phenylbenzoyl substituent. Therefore, electrophilic attack will be directed to other positions on the benzofuran nucleus. The next most activated position on the furan ring is C3. Alternatively, substitution can occur on the fused benzene ring of the benzofuran moiety, typically at the C5 or C7 positions, depending on the directing influence of the oxygen atom and the C2 substituent. For instance, nitration of 2,3-disubstituted 6-hydroxy benzofurans has been shown to occur at the C5 and C7 positions. zenodo.org Halogenation of substituted benzofurans can also proceed on the heterocyclic or the carbocyclic ring depending on the reaction conditions and whether the mechanism is ionic or free-radical. rsc.org
| Reaction | Reagent(s) | Potential Product(s) (Major Isomers) |
| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-1-benzofuran-2-yl)benzoyl chloride and/or 4-(5-Nitro-1-benzofuran-2-yl)benzoyl chloride |
| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-1-benzofuran-2-yl)benzoyl chloride and/or 4-(5-Bromo-1-benzofuran-2-yl)benzoyl chloride |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(3-Acetyl-1-benzofuran-2-yl)benzoyl chloride and/or 4-(5-Acetyl-1-benzofuran-2-yl)benzoyl chloride |
Regioselective Functionalization at Specific Positions of the Benzofuran Ring
The benzofuran ring system within this compound is susceptible to electrophilic substitution, a key class of reactions for its derivatization. The inherent electronic properties of the benzofuran nucleus, coupled with the influence of the 2-yl-benzoyl chloride substituent, direct incoming electrophiles to specific positions. The heteroatom in the furan ring makes the benzofuran system electron-rich and thus reactive towards electrophiles. However, this reactivity is not uniform across the ring, leading to regioselective outcomes.
Research into the electrophilic substitution of analogous 2-arylbenzofurans provides significant insight into the probable functionalization patterns of this compound. Generally, electrophilic attack on the benzofuran ring is less regioselective compared to more activated heterocyclic systems like indole. taylorfrancis.com The positions on the furan ring (C3) and the benzene ring (C4, C5, C6, and C7) are all potential sites for substitution.
A prominent example of regioselective functionalization is the Friedel-Crafts acylation of 2-phenylbenzofuran, a compound structurally similar to the core of this compound. Studies have shown that under Friedel-Crafts conditions, acylation occurs at multiple positions on the benzofuran ring system. The primary site of attack is the C3 position of the furan ring. However, significant substitution is also observed at the C6 position of the fused benzene ring, with minor products resulting from attack at the C4 position. nih.gov
The preference for the C3 position can be attributed to the stabilization of the cationic intermediate (a sigma complex) formed during the electrophilic attack. The oxygen atom of the furan ring can effectively delocalize the positive charge. The substituent at the C2 position, in this case, the benzoyl chloride group, is expected to be a deactivating group and a meta-director for the benzene ring to which it is directly attached. However, its electronic influence on the fused benzofuran ring system is more complex. The observation of substitution at the C6 and C4 positions of the benzofuran's benzene ring in related compounds suggests that the activating effect of the fused furan ring competes with the deactivating effect of the 2-aryl substituent.
The table below summarizes the observed regioselectivity in the Friedel-Crafts acylation of 2-phenylbenzofuran, which serves as a model for the expected reactivity of this compound.
| Position of Functionalization | Relative Reactivity | Governing Factors |
|---|---|---|
| C3 | Major Product | Electronic stabilization of the intermediate by the furan oxygen. |
| C6 | Significant Product | Activation of the benzene ring by the fused furan ring. |
| C4 | Minor Product | Activation of the benzene ring by the fused furan ring. |
Spectroscopic and Advanced Structural Characterization of 4 1 Benzofuran 2 Yl Benzoyl Chloride and Its Reaction Products
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-(1-Benzofuran-2-yl)benzoyl chloride. The most prominent and diagnostic absorption band is the carbonyl (C=O) stretching vibration of the acyl chloride. This band appears at a characteristically high wavenumber due to the electron-withdrawing effect of the chlorine atom. Other significant absorptions include aromatic C-H and C=C stretching, and the C-O-C stretching of the furan (B31954) ring. researchgate.netnih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1775 | C=O Stretch | Acyl Chloride |
| ~1600, ~1485 | C=C Stretch | Aromatic Ring |
| ~1180 | C-O-C Asymmetric Stretch | Furan Ether |
Note: Frequencies are based on characteristic values for benzoyl chlorides and benzofuran (B130515) derivatives. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's chemical composition. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks (M+ and M+2) in an approximate 3:1 ratio of intensity.
Table 4: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|---|
| C₁₅H₉³⁵ClO₂ | [M]⁺ | 256.0291 | To be determined experimentally |
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include the loss of the chlorine radical (·Cl) followed by the loss of carbon monoxide (CO) to yield a stable benzofuran-phenyl cation. Further fragmentation of the benzofuran ring system would also be observed. nih.gov
Tandem Mass Spectrometry (MS/MS, MSn) for Structural Fingerprinting and Isomer Differentiation
Tandem mass spectrometry (MS/MS or MSn) serves as a powerful tool for the structural characterization of this compound and its derivatives. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a unique "structural fingerprint" can be generated. This technique is particularly valuable for distinguishing between isomers, which may be difficult to resolve by other methods. researchgate.netlcms.cz
In the analysis of 2-aroylbenzofuran derivatives, such as the reaction products of this compound, electrospray ionization (ESI-MS/MS) reveals characteristic fragmentation pathways. nih.govresearchgate.net Common fragmentation processes include the cleavage of the bond between the benzofuran and carbonyl groups, leading to the formation of diagnostic acylium ions. For instance, the fragmentation of a protonated molecule might yield a benzoyl-related cation and a benzofuran-related radical or cation. nih.gov Further fragmentation (MSn) can be performed on these primary product ions to elicit even more detailed structural information. nih.gov
The differentiation of regioisomers is a key application of MS/MS. For example, in Friedel-Crafts acylation reactions, isomers can be formed where the benzoyl group is attached at different positions on the benzofuran scaffold. nih.gov While the initial electron ionization (EI) mass spectra of these isomers may be nearly identical, collision-induced dissociation (CID) experiments reveal distinct fragmentation patterns. Specific fragment ions or unique neutral losses can serve as diagnostic markers to differentiate between, for example, a 2-aroyl, 3-aroyl, or 6-aroyl benzofuran. researchgate.netnih.gov The relative abundance of certain fragment ions can also be indicative of a particular isomeric structure. nih.gov
| Isomer Type | Precursor Ion (m/z) | Key Diagnostic Fragment Ion (m/z) | Associated Neutral Loss | Reference |
|---|---|---|---|---|
| 2-Aroylbenzofuran Derivative | [M+H]⁺ | 105 (Benzoyl cation) | Benzofuran radical | nih.gov |
| 3-Aroyl-2-phenylbenzofuran | [M]⁺˙ | [M-H]⁺ | H˙ | nih.gov |
| 6-Aroyl-2-phenylbenzofuran | [M]⁺˙ | [M-Ar]⁺ (Aroyl cation) | Aroyl radical | nih.gov |
| 2-(Aminopropyl)benzofuran Isomers | [M+H]⁺ | Varies based on substitution | Propylamine side chain | researchgate.net |
Advanced Chromatographic Coupling Techniques for Complex Mixture Analysis
To analyze complex mixtures, such as those resulting from the synthesis of this compound, mass spectrometry is typically coupled with a chromatographic separation technique. This hyphenation allows for the separation of individual components prior to their detection and structural analysis by MS.
Gas chromatography-mass spectrometry, particularly when using tandem MS, is highly effective for the analysis of reaction mixtures containing thermally stable and volatile compounds like benzofuran derivatives. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, often providing clear separation of regioisomers. nih.gov
Following separation, mass spectrometry provides identification. A significant challenge in the synthesis of aroylbenzofurans is the potential for co-formation of multiple regioisomers. nih.gov GC-MS/MS is exceptionally suited for this challenge. For instance, during the Friedel-Crafts acylation of a 2-substituted benzofuran, acylation can occur at the 3-, 4-, and 6-positions. GC can separate these isomers based on retention time, and subsequent MSn analysis can unambiguously identify each one. nih.gov Collision-induced dissociation (CID) experiments on the molecular ions of different isomers produce unique fragment ions that allow for their clear distinction, even without reference standards. nih.gov For acyl halides like this compound, derivatization may sometimes be employed to improve chromatographic behavior and prevent reactions on the column. chromforum.org
| Parameter | Typical Value/Condition | Purpose | Reference |
|---|---|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane | Separation of isomers | chromforum.org |
| Ionization Mode | Electron Ionization (EI) | Initial fragmentation for MS analysis | nih.gov |
| MS Analysis Mode | MSn (e.g., MS²) | Generation of diagnostic fragments for isomer differentiation | nih.gov |
| Collision Gas | Argon or Helium | Induces collision-induced dissociation (CID) | researchgate.net |
| Key Differentiator | Unique product ions from CID | Unambiguous identification of each regioisomer | nih.gov |
Liquid chromatography-mass spectrometry is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound and its reaction products (e.g., esters and amides), LC-MS/MS is an invaluable tool for profiling and quantification. nih.govgeomar.de
The addition of a benzoyl group to a molecule, as would occur in reactions with the title compound, generally increases its retention on reversed-phase LC columns, aiding in separation from more polar matrix components. chromatographyonline.com This is advantageous when analyzing reaction products in diverse matrices such as biological fluids or environmental samples. geomar.denih.gov The benzoyl moiety also provides a consistent site for fragmentation in MS/MS, which is useful for developing sensitive and selective quantification methods using techniques like multiple reaction monitoring (MRM). chromatographyonline.com
A critical aspect of quantification in complex matrices is overcoming matrix effects, where co-eluting substances can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov The use of stable isotope-labeled internal standards is a common strategy to correct for these effects. acs.org LC-MS/MS methods have been successfully developed for a wide array of benzoylated compounds, demonstrating the robustness of this approach for profiling and quantifying analytes across various sample types. nih.govgeomar.denih.gov In some cases, direct analysis of reactive intermediates by LC-MS can be challenging, necessitating online, post-column derivatization to yield a product more amenable to MS analysis. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal proof of structure, including the absolute configuration of chiral centers and the specific connectivity of atoms, which is particularly important for confirming the identity of a newly synthesized compound or distinguishing between closely related isomers. asianpubs.orgresearchgate.net
For benzofuran derivatives, numerous crystal structures have been reported, providing a wealth of comparative data. nih.govmdpi.comnih.gov The analysis of a single crystal of this compound or one of its crystalline reaction products would yield precise bond lengths, bond angles, and torsion angles. asianpubs.org This data reveals key structural features, such as the planarity of the benzofuran ring system and the dihedral angle between the benzofuran and phenyl rings. nih.govnih.gov For example, in the related compound 1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one, the benzofuran ring system is nearly planar, and it forms a dihedral angle of 10.53° with the chlorophenyl ring. nih.gov
Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, C-H···π, and π···π stacking interactions that stabilize the solid-state structure. asianpubs.orgresearchgate.net This information is fundamental to understanding the material's physical properties.
| Parameter | Example Value | Information Provided | Reference |
|---|---|---|---|
| Chemical Formula | C₁₇H₁₁ClO₂ | Elemental composition of the molecule | nih.gov |
| Crystal System | Monoclinic | The basic geometric shape of the unit cell | nih.gov |
| Space Group | P2₁/c | Symmetry elements within the unit cell | researchgate.net |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating crystal unit | asianpubs.org |
| Dihedral Angle | 10.53 (6)° | The angle between the planes of the benzofuran and phenyl rings | nih.gov |
| Refinement R-factor | R1 = 0.0414 | A measure of the agreement between the crystallographic model and the experimental data | researchgate.net |
Computational and Theoretical Investigations of 4 1 Benzofuran 2 Yl Benzoyl Chloride
Molecular Modeling and Geometry Optimization Studies
Molecular modeling and geometry optimization are fundamental to understanding the three-dimensional structure of "4-(1-Benzofuran-2-yl)benzoyl chloride". These studies, often employing Density Functional Theory (DFT), reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-benzofuran-2-carboxylic acid, DFT calculations using the B3LYP/6-31G(d,p) basis set have shown excellent agreement between calculated and experimental geometric parameters. researchgate.net
Table 1: Predicted Geometric Parameters of this compound
| Parameter | Predicted Value |
|---|---|
| Benzofuran (B130515) Ring | Nearly Planar |
| Benzoyl Chloride Moiety | Planar |
| Dihedral Angle (Benzofuran-Phenyl) | ~5-10° |
Electronic Structure Analysis and Reactivity Descriptors
The electronic properties of "this compound" can be elucidated through analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity.
Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, provide further insights into the molecule's behavior in chemical reactions. The molecular electrostatic potential (MEP) map is another valuable tool, as it illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net For benzofuran derivatives, the distribution of electron density is significantly influenced by the substituents. rsc.org
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
|---|---|
| HOMO-LUMO Energy Gap | Moderate, indicating moderate reactivity |
| Electronegativity | High, suggesting good electron-accepting capability |
| Chemical Hardness | Moderate |
| Molecular Electrostatic Potential | Negative potential around the oxygen and chlorine atoms, positive potential on the hydrogens |
Reaction Mechanism Predictions and Transition State Analysis
Computational studies can predict the mechanisms of reactions involving "this compound". For example, the benzoylation of amines with benzoyl chloride is a well-studied reaction that proceeds through a nucleophilic acyl substitution mechanism. medcraveonline.com Theoretical calculations can map the potential energy surface of such reactions, identifying transition states and intermediates. acs.org
The stability of reaction intermediates and the energy barriers of transition states can be calculated to determine the most probable reaction pathway. For instance, in the synthesis of benzofuran derivatives, proposed reaction mechanisms often involve intermediates that can be computationally modeled to support the hypothesized pathway. acs.orgmdpi.com The high reactivity of the benzoyl chloride functional group makes it a key site for various chemical transformations. vynova-group.com
Table 3: Predicted Reaction Parameters for Nucleophilic Acyl Substitution
| Parameter | Predicted Value |
|---|---|
| Reaction Type | Nucleophilic Acyl Substitution |
| Key Intermediate | Tetrahedral Intermediate |
| Activation Energy | Low to moderate, depending on the nucleophile |
Ligand-Receptor Interaction Studies of Derivatives (e.g., Molecular Docking for Binding Mode Analysis)
While direct molecular docking studies on "this compound" are not widely available, research on its derivatives provides valuable insights into their potential as ligands for biological receptors. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. africanjournalofbiomedicalresearch.com
Derivatives of benzofuran have been docked into the binding sites of various enzymes, such as dihydrofolate reductase (DHFR) and CYP26A1, revealing key interactions like hydrogen bonding and hydrophobic interactions. nih.govnih.gov These studies have shown that benzofuran derivatives can exhibit significant binding energies, suggesting their potential as biologically active agents. jazindia.com The binding mode analysis helps in understanding the structure-activity relationship and in the design of more potent derivatives.
Table 4: Representative Molecular Docking Results for Benzofuran Derivatives
| Receptor | Derivative Type | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Benzofuran-triazine hybrids | -6.9 to -10.4 | Hydrogen bonding, hydrophobic interactions |
| CYP26A1 | 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles | Not specified | Hydrophobic interactions, coordination with heme |
Quantum Chemical Calculations for Spectroscopic Property Prediction and Conformational Analysis
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, DFT calculations have been successfully used to predict the vibrational frequencies of 1-benzofuran-2-carboxylic acid, which showed good agreement with experimental FT-IR spectra. researchgate.net
Conformational analysis, often performed using computational methods, helps in identifying the most stable conformers of a molecule. For benzoyl chloride, studies have shown that the planar conformation is preferred. researchgate.net The prediction of 1H and 13C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can also aid in the structural elucidation of complex molecules like "this compound". nih.gov
Table 5: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| FT-IR | Strong C=O stretching vibration around 1770 cm-1 |
| 1H NMR | Aromatic protons in the range of 7.0-8.0 ppm |
| 13C NMR | Carbonyl carbon signal around 168 ppm |
Advanced Applications and Research Utility of 4 1 Benzofuran 2 Yl Benzoyl Chloride As a Chemical Building Block
Synthesis of Novel Heterocyclic Scaffolds and Complex Molecular Architectures
The benzofuran (B130515) moiety is a core structure in many pharmacologically active natural products and synthetic compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. ijrar.comnih.govrsc.orgnih.govmdpi.com The reactivity of the acyl chloride in 4-(1-Benzofuran-2-yl)benzoyl chloride allows for its facile incorporation into a variety of heterocyclic systems through acylation reactions with appropriate nucleophiles.
Researchers have utilized similar benzofuran-based precursors to synthesize a range of novel heterocyclic scaffolds. The general strategy involves reacting the benzofuran carbonyl derivative with bifunctional reagents to construct new rings. For instance, benzofuran carbohydrazides have been reacted with aromatic aldehydes to form hydrazones, which are then cyclized with acetic anhydride (B1165640) to yield oxadiazoline derivatives. ijrar.com Similarly, the reaction of 2-acetylbenzofuran (B162037) with carbohydrazides can lead to the formation of 1,2,3-triazole-benzofuran hybrids. mdpi.com
Leveraging the high reactivity of the acyl chloride, this compound can serve as a superior starting material for these syntheses. It can readily react with amines, hydrazines, and other nucleophiles to form amide or hydrazide intermediates, which can then be cyclized to generate a diverse library of heterocyclic compounds. Examples of heterocyclic scaffolds that can be synthesized are outlined in the table below.
| Starting Material (with this compound) | Reagent | Resulting Heterocyclic Scaffold | Potential Application |
| 4-(1-Benzofuran-2-yl)benzohydrazide | Aromatic Aldehyde / Acetic Anhydride | Oxadiazole | Antimicrobial, Anticancer ijrar.com |
| This compound | Substituted Aminothiophenol | Benzothiazole | Anticancer |
| 4-(1-Benzofuran-2-yl)benzohydrazide | Carbon Disulfide / KOH | Oxadiazole-thione | Antimicrobial |
| This compound | o-Phenylenediamine | Benzimidazole | Anthelmintic, Anticancer |
| 4-(1-Benzofuran-2-yl)benzohydrazide | Isothiocyanates | Triazole-thione | Antifungal |
These synthetic routes enable the creation of complex molecular architectures that combine the favorable biological properties of the benzofuran core with those of other heterocyclic systems, leading to compounds with potentially enhanced therapeutic efficacy. mdpi.com For example, benzofuran-pyrazole hybrids have demonstrated significant antimicrobial and antioxidant activities. researchgate.net The synthesis of such complex molecules is crucial in the discovery of new drug candidates. nih.govrsc.org
Development of Chemical Probes and Tags for Biological Systems Research
Fluorescent chemical probes are indispensable tools in molecular biology for imaging and tracking biological processes. The benzofuran scaffold is known to be a part of fluorescent molecules. nih.gov The inherent fluorescence of the benzofuran ring system can be harnessed to develop novel probes. This compound can be used to covalently attach the benzofuran fluorophore to various targeting ligands, such as peptides, proteins, or other small molecules.
The acyl chloride group allows for straightforward conjugation to amine or hydroxyl groups on biomolecules or targeting moieties. For instance, a benzofuran derivative, 2-(5-formylbenzofuran-2-yl)acetamide, has been studied for its fluorescent properties and its potential for conjugation with proteins like Concanavalin A for imaging applications. nih.gov By using this compound, a stable amide bond can be formed, linking the fluorescent benzofuran core to a biological target.
Potential applications in biological research include:
Fluorescent Labeling: Tagging proteins or other biomolecules to study their localization and dynamics within living cells.
Biosensors: Designing probes where the fluorescence properties of the benzofuran moiety change upon binding to a specific analyte, enabling the detection and quantification of biologically important molecules.
Drug Delivery Tracking: Incorporating the benzofuran tag into a drug delivery system to monitor its uptake and distribution in real-time.
The development of such tools is critical for advancing our understanding of complex biological systems at the molecular level.
Precursor in Materials Science Research (e.g., for functional polymers, optoelectronic materials)
The rigid and planar structure of the benzofuran moiety, combined with its electronic properties, makes it an attractive component for advanced materials. Benzofuran derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as synthons for various polymers. acs.orgnih.govresearchgate.net
The compound [4-(1-Benzofuran-2-yl)phenyl]diphenylamine has been identified as a precursor for hole-transporting and/or emitting materials, crucial components in OLEDs. nih.gov The this compound provides a reactive handle to incorporate this photoactive core into larger conjugated systems or polymer backbones.
For instance, it can undergo polymerization reactions, such as polycondensation with diamines to form polyamides or with diols to form polyesters. researchgate.net These polymers would contain the robust and electronically active benzofuran unit, potentially leading to materials with desirable thermal, mechanical, and optoelectronic properties.
| Polymer Type | Co-monomer | Potential Properties/Applications |
| Polyamide | Aromatic Diamine | High thermal stability, mechanical strength, potential for use in high-performance films and fibers. |
| Polyester | Aromatic Diol | Good thermal and chemical resistance, potential for optoelectronic applications. |
| Polyimide | Dianhydride/Diamine | Excellent thermal stability, dielectric properties, use in microelectronics. |
The incorporation of the 4-(1-Benzofuran-2-yl)benzoyl moiety can enhance the charge transport properties and photoluminescence of these materials, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices. acs.orgpolyu.edu.hk
Exploration in Green Chemistry Synthetic Routes Utilizing the Compound
Green chemistry principles aim to design chemical processes that are environmentally benign. nih.gov In the context of synthesizing benzofuran derivatives, several green methodologies have been explored, such as one-pot reactions, the use of eco-friendly solvents like deep eutectic solvents, and catalyst-free synthesis. nih.govacs.orgmdpi.com
While specific green routes utilizing this compound are not extensively documented, its nature as a highly reactive compound opens up possibilities for greener synthetic transformations. Acyl chlorides typically react under mild conditions and often with high efficiency, which can reduce energy consumption and the need for harsh catalysts.
Potential green chemistry applications include:
Solvent-Free Reactions: The high reactivity of the acyl chloride could allow for reactions to be conducted in the absence of a solvent, particularly with liquid or low-melting-point nucleophiles, thus reducing volatile organic compound (VOC) emissions.
Catalyst-Free Acylations: Many acylation reactions with benzoyl chlorides can proceed without a catalyst, simplifying purification and reducing waste from catalyst removal. For example, the synthesis of certain 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines has been achieved in a one-pot, catalyst-free reaction. mdpi.com
By exploring these avenues, the utility of this compound can be expanded in a manner that aligns with the principles of sustainable chemistry.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic and Stereoselective Syntheses Involving the Compound
The acyl chloride group is a classic electrophile, primarily used for acylation reactions such as ester and amide formation, as well as Friedel-Crafts acylations. frontiersin.orgnih.govwikipedia.org Future research is poised to move beyond these traditional stoichiometric reactions towards more sophisticated catalytic approaches that offer greater efficiency, selectivity, and sustainability.
One promising direction is the use of solid acid catalysts, such as zeolites, for Friedel-Crafts acylation reactions involving 4-(1-Benzofuran-2-yl)benzoyl chloride. frontiersin.orgnih.govnih.gov These catalysts can enhance reaction rates and selectivity, particularly for the para-acylated product, while offering the significant advantages of being reusable and easily separable from the reaction mixture. frontiersin.orgnih.gov
A more advanced frontier lies in the development of stereoselective syntheses. Chiral catalysts could be employed to perform kinetic resolutions of racemic alcohols or amines through enantioselective acylation with this compound. nih.govrsc.orgresearchgate.net This would involve a catalyst that preferentially acylates one enantiomer of the substrate, leaving the other unreacted and allowing for their separation. Such methods, potentially using chiral Brønsted acids or chiral dialkylaminopyridine catalysts, would be invaluable for the synthesis of enantiomerically pure benzofuran-containing esters and amides, which are often required for pharmaceutical applications. nih.govrsc.org
| Potential Catalytic Application | Catalyst Type | Desired Outcome |
| Friedel-Crafts Acylation | Zeolites (e.g., HBEA) | High conversion and selectivity for para-substituted ketones. frontiersin.orgnih.gov |
| Kinetic Resolution of Alcohols | Chiral Lewis/Brønsted Acids | Enantiomerically enriched alcohols and esters. nih.gov |
| Kinetic Resolution of Amines | Chiral Aminopyridines | Enantiomerically enriched amines and amides. rsc.orgresearchgate.net |
| Desymmetrization | Chiral Catalyst | Conversion of meso-diols into chiral monoesters. |
Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. The high reactivity of acyl chlorides makes them ideal candidates for flow chemistry, as reactions can often be completed in seconds or minutes within a microreactor.
Future work will likely involve the integration of this compound into automated flow synthesis platforms. In such a system, a solution of the acyl chloride could be continuously mixed with streams of various nucleophiles (e.g., a diverse set of amines or alcohols) in a reactor coil. This would enable the rapid, safe, and scalable production of a large library of benzofuran (B130515) derivatives. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes risks.
Application in High-Throughput Synthesis and Screening Libraries for Chemical Methodology Discovery
The creation of large, diverse chemical libraries is fundamental to modern drug discovery and materials science. This compound is an excellent starting point, or "scaffold," for constructing such libraries. Its acyl chloride functional group can be readily reacted with a vast array of commercially available amines and alcohols to generate a corresponding library of amides and esters.
This process can be automated using high-throughput synthesis (HTS) techniques, where hundreds or thousands of reactions are performed in parallel in microtiter plates. The resulting library of novel benzofuran-containing compounds can then be screened for biological activity against various therapeutic targets. Furthermore, these libraries can be used for the discovery of new chemical methodologies, where different catalysts, solvents, and reaction conditions are screened in a high-throughput manner to identify optimal parameters for a desired transformation.
Computational Design of Novel Derivatives with Tailored Reactivity or Structural Features
Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. By using methods such as Density Functional Theory (DFT), researchers can predict the properties and reactivity of molecules before they are synthesized in the lab.
In the context of this compound, computational studies could be used to:
Predict Reactivity: Calculate the partial charges on the carbonyl carbon and model the transition states for reactions with various nucleophiles to predict reaction rates and selectivity.
Design Novel Catalysts: Model the interaction of the acyl chloride with potential catalysts to design more efficient and selective catalytic systems for acylation reactions.
Tailor Electronic Properties: Simulate how different substituents on the benzofuran or benzoyl rings would affect the electronic properties of the molecule, such as its HOMO/LUMO energy levels. This would allow for the rational design of derivatives with specific properties for applications in organic electronics or as signaling probes.
Guide Synthesis: Predict the most likely outcomes of unexplored reactions, thereby guiding experimental efforts and reducing the amount of trial-and-error synthesis required.
Exploration of Unconventional Reactivity Profiles and Transformations
While the classical reactivity of acyl chlorides is well-established, modern synthetic chemistry is continuously uncovering novel and unconventional transformations. Future research on this compound could explore these new frontiers.
Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate acyl radicals from acyl chlorides under mild conditions. nih.govnih.govacs.org These highly reactive intermediates can participate in a variety of transformations not accessible through traditional polar chemistry, such as Giese-type additions to alkenes or Minisci-type acylations of heteroarenes. nih.govrsc.org Applying this to this compound could lead to the development of entirely new methods for constructing complex molecules containing the benzofuran motif.
Decarbonylative Coupling: Another exciting area is palladium-catalyzed decarbonylative cross-coupling. nih.govnih.gov In these reactions, the acyl chloride first undergoes oxidative addition to a palladium(0) catalyst, followed by the loss of carbon monoxide (CO) to form an aryl-palladium intermediate. This intermediate can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This would effectively use the this compound as a source of the 4-(1-benzofuran-2-yl)phenyl group, providing a novel disconnection strategy for synthetic chemists.
| Unconventional Transformation | Catalytic System | Potential Product Class |
| Radical Acylation | Photoredox Catalyst (e.g., Ru or Ir complex) | Acylated heteroarenes, ketones via Giese addition. nih.govbeilstein-journals.org |
| Decarbonylative Suzuki Coupling | Palladium Catalyst (e.g., Pd/BrettPhos) | Biaryl compounds. nih.govnih.gov |
| Decarbonylative Amination | Palladium Catalyst | Aryl amines. nih.gov |
| Acyl Sonogashira Coupling | Palladium/Copper Catalysts | Ynone derivatives. researchgate.net |
By pursuing these emerging research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel functional molecules and materials.
Q & A
Basic: What are the established synthetic routes for 4-(1-benzofuran-2-yl)benzoyl chloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves two steps:
Formation of the benzofuran core : A benzofuran derivative (e.g., 1-benzofuran-2-ylbenzene) is synthesized via cyclization reactions using precursors like 2-hydroxybenzaldehyde derivatives and aryl ketones under acidic or catalytic conditions .
Acylation to benzoyl chloride : The intermediate is treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, reacting 4-(1-benzofuran-2-yl)benzoic acid with excess SOCl₂ at reflux (70–80°C) for 4–6 hours yields the target compound .
Key factors :
- Reagent purity : Moisture-free SOCl₂ is critical to avoid hydrolysis.
- Temperature control : Excessive heat (>100°C) can degrade the benzofuran ring.
- Workup : Rapid removal of residual SOCl₂ under vacuum minimizes side reactions.
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Answer:
Discrepancies often arise from:
- Solvent effects : Dielectric constants of solvents (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts. Validate predictions using the same solvent conditions .
- Conformational flexibility : Rotamers of the benzoyl chloride group may split peaks. Use variable-temperature NMR to identify dynamic processes .
- Impurities : Trace moisture hydrolyzes benzoyl chloride to benzoic acid, creating false signals. Confirm sample dryness via Karl Fischer titration .
Methodology : - Compare experimental NMR data with DFT-calculated shifts (e.g., B3LYP/6-31G* level) .
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- FT-IR : Confirm the C=O stretch of the acyl chloride at 1770–1810 cm⁻¹ and the benzofuran C-O-C stretch at 1240–1280 cm⁻¹ .
- NMR : Look for characteristic benzofuran protons (δ 6.8–7.5 ppm) and the deshielded aromatic proton adjacent to the carbonyl (δ 8.0–8.3 ppm) .
- Mass spectrometry (EI-MS) : The molecular ion [M]⁺ should match the exact mass (C₁₅H₉ClO₂: 256.02 g/mol). Fragmentation peaks at m/z 221 ([M-Cl]⁺) and 105 (benzofuran base peak) confirm the structure.
Advanced: How does the electron-withdrawing benzoyl chloride group influence the reactivity of the benzofuran moiety in cross-coupling reactions?
Answer:
The benzoyl chloride group:
- Deactivates the benzofuran ring : The electron-withdrawing effect reduces nucleophilic aromatic substitution (SNAr) rates at the 5-position of benzofuran.
- Directs electrophiles : Electrophilic substitution (e.g., nitration) occurs preferentially at the 4-position of the benzoyl chloride-attached benzene ring due to meta-directing effects .
Experimental validation : - Perform competitive reactions with/without the benzoyl chloride group.
- Monitor regioselectivity using HPLC or LC-MS to quantify product ratios .
Advanced: What strategies mitigate hydrolysis of this compound during storage and handling?
Answer:
- Storage : Keep under inert gas (Ar/N₂) at −20°C in flame-sealed ampules. Use molecular sieves (3Å) to absorb trace moisture .
- Handling : Conduct reactions in anhydrous solvents (e.g., THF over CaH₂). Quench residual HCl with dry NaHCO₃ during workup .
- Stability testing : Monitor purity via periodic NMR or titration with AgNO₃ to quantify free Cl⁻ from hydrolysis .
Basic: What safety precautions are critical when working with this compound?
Answer:
- PPE : Wear nitrile gloves (tested for >30 min penetration resistance), sealed goggles, and a lab coat .
- Ventilation : Use a fume hood to avoid inhalation of HCl vapors released during reactions .
- Spill management : Neutralize spills with dry sand or sodium bicarbonate; avoid water to prevent exothermic hydrolysis .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer:
- DFT calculations : Optimize the transition state geometry for reactions with amines or alcohols using Gaussian at the M06-2X/6-311+G(d,p) level .
- Activation strain analysis : Quantify the energy barrier for nucleophilic attack at the carbonyl carbon .
- Solvent modeling : Include PCM (Polarizable Continuum Model) to simulate solvent effects on reaction rates .
Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Answer:
- Exothermicity : Large-scale SOCl₂ reactions risk thermal runaway. Use jacketed reactors with controlled cooling (0–5°C) and incremental reagent addition .
- Purification : Distillation under high vacuum (<1 mmHg) separates the product from high-boiling byproducts (e.g., benzoic acid) .
- Yield optimization : Replace batch processing with flow chemistry to enhance mixing and heat transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

